molecular formula C12H10N2O3S B11769019 Benzyl (4-formylthiazol-2-YL)carbamate

Benzyl (4-formylthiazol-2-YL)carbamate

Cat. No.: B11769019
M. Wt: 262.29 g/mol
InChI Key: KVYNPAHJVKTYDF-UHFFFAOYSA-N
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Description

Benzyl (4-formylthiazol-2-YL)carbamate is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (4-formylthiazol-2-YL)carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl carbamate with 4-formylthiazole under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-formylthiazol-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (4-formylthiazol-2-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl (4-formylthiazol-2-YL)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group may also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-formylthiazol-2-YL)carbamate is unique due to the presence of both the thiazole ring and the formyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

benzyl N-(4-formyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C12H10N2O3S/c15-6-10-8-18-11(13-10)14-12(16)17-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,13,14,16)

InChI Key

KVYNPAHJVKTYDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C=O

Origin of Product

United States

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